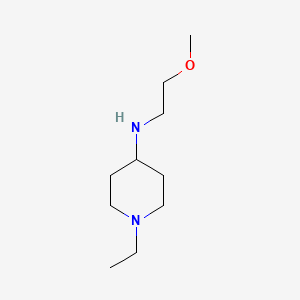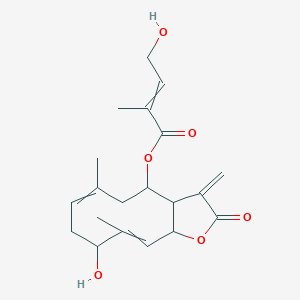
Eupalinolide K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-inflammatory Properties
Eupalinolide K, along with other sesquiterpene lactones from Eupatorium lindleyanum, has been identified for its potential anti-inflammatory properties. Compounds from this plant, including eupalinolide K, significantly reduced mouse ear edema induced by xylene, indicating their effectiveness as natural anti-inflammatory agents (Wang et al., 2017).
Anticancer Activity
Eupalinolide K has been shown to possess significant anticancer activities. For instance, one study highlighted the effectiveness of sesquiterpene lactones from Eupatorium lindleyanum in inhibiting cell viability in triple-negative breast cancer cell lines. This study demonstrated the potential of these compounds, including eupalinolide K, in developing natural, effective treatments for triple-negative breast cancer (Yang et al., 2019).
Analysis and Characterization
The sesquiterpene lactones in Eupatorium lindleyanum, such as eupalinolide K, have been extensively analyzed and characterized using various techniques like HPLC-PDA-ESI-MS/MS. This detailed analysis is crucial for understanding their structure and potential therapeutic applications (Yang et al., 2010).
Content and Activity Analysis
A study conducted a qualitative and quantitative analysis of chemical components in Eupatorium lindleyanum, including eupalinolide K. The research indicated that compounds like eupalinolide K have high content and strong anti-inflammatory activity, providing a reference for the follow-up study of quality markers of the plant (Huang et al., 2021).
Cytotoxic Properties
Several studies have identified the cytotoxic properties of sesquiterpene lactones from Eupatorium lindleyanum, including eupalinolide K. These compounds have shown potent cytotoxicity against various tumor cell lines, suggesting their potential role in cancer treatment (Yang et al., 2007).
Pharmacokinetic Studies
Pharmacokinetic studies of compounds like eupalinolide A and B from Eupatorium lindleyanum have been conducted to understand their absorption, distribution, metabolism, and excretion in the body. Such studies are vital for determining the therapeutic potential and safety of these compounds (Zhang et al., 2015).
作用機序
Target of Action
Eupalinolide K, a sesquiterpene lactones compound isolated from Eupatorium lindleyanum, is identified as a STAT3 inhibitor . STAT3, or Signal Transducer and Activator of Transcription 3, is a transcription factor that plays crucial roles in many cellular processes such as cell growth and apoptosis. Inhibition of STAT3 is often associated with anti-cancer effects .
Mode of Action
Eupalinolide K interacts with its target, STAT3, by acting as a Michael reaction acceptor (MRA) . The Michael reaction is a type of chemical reaction where an electron-rich compound donates an electron pair to an electron-deficient compound. This interaction leads to changes in the STAT3 protein, inhibiting its function .
Biochemical Pathways
It is known that the inhibition of stat3 can affect various downstream effects, including the regulation of gene expression involved in cell growth and apoptosis
Pharmacokinetics
It is known that eupalinolide a and b, two other compounds from the same plant, are rapidly hydrolyzed by carboxylesterase and metabolized by multiple cytochrome p450s, among which cyp3a4 plays a particularly important role
Result of Action
Eupalinolide K’s inhibition of STAT3 results in molecular and cellular effects that are typically associated with anti-cancer activity. These effects include the inhibition of cell proliferation and migration . .
将来の方向性
特性
IUPAC Name |
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOGLVUGPAVNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)

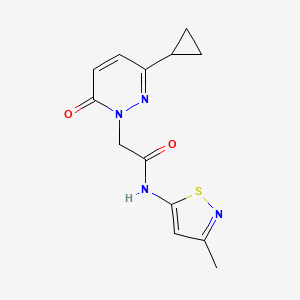
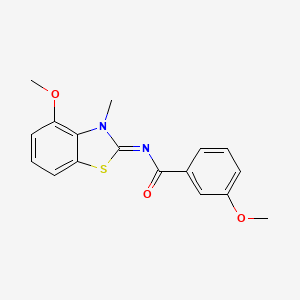
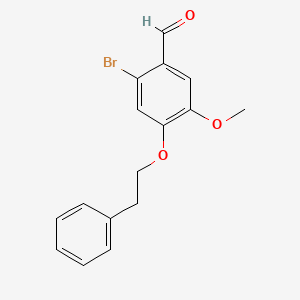
![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)

